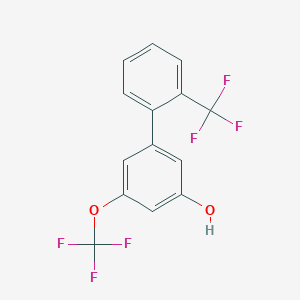
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol (5-NFMP) is an organic compound belonging to the family of phenols. It is a colorless, crystalline solid with a melting point of 93-95°C and a boiling point of 230-232°C. It is a highly versatile compound with a wide range of applications in the field of organic synthesis and scientific research. 5-NFMP is used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been found to possess a variety of biological activities, such as anti-inflammatory, anti-cancer, and anti-fungal activity.
Aplicaciones Científicas De Investigación
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research, including in the fields of biochemistry, pharmacology, and toxicology. It has been used in the study of the effects of environmental contaminants on human health, as well as in the study of the structure and function of proteins. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, dyes, and fragrances.
Mecanismo De Acción
The mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to involve the inhibition of enzymes involved in the synthesis of prostaglandins, which are important regulators of inflammation. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-fungal activity. In addition, 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% has been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA, as well as the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a highly versatile compound and is widely used in laboratory experiments. It is relatively easy to synthesize, and its properties make it suitable for a variety of applications. However, it is important to note that 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% is a relatively toxic compound, and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% research. These include further studies into its biochemical and physiological effects, as well as its potential applications in the fields of drug discovery and development. In addition, further research into the synthesis and properties of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved synthetic methods. Finally, further research into the mechanism of action of 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% could lead to the development of new and improved therapeutic agents.
Métodos De Síntesis
5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95% can be synthesized via a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of a phenol with an alkyl halide. This reaction produces an ether, which can then be further reacted with a nucleophile, such as a trifluoromethoxy group. The resulting compound is then purified by recrystallization. Other methods, such as the reaction of a phenol with a trifluoromethyl halide, or the reaction of a phenol with an alkylating agent, can also be used to synthesize 5-(Naphthalen-1-yl)-3-trifluoromethoxyphenol, 95%.
Propiedades
IUPAC Name |
3-naphthalen-1-yl-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3O2/c18-17(19,20)22-14-9-12(8-13(21)10-14)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,21H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHNQDHAENLTFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

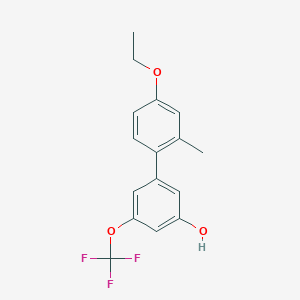
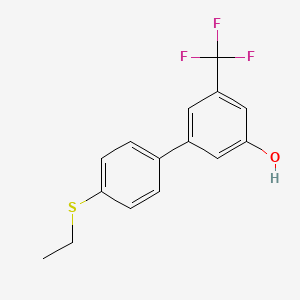
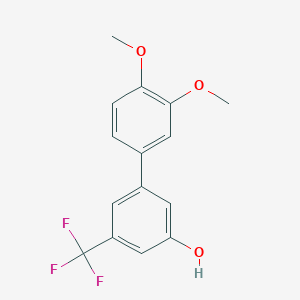
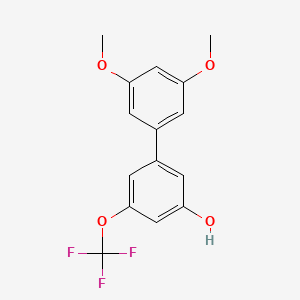
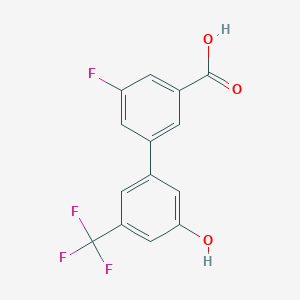

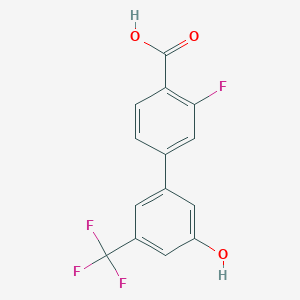


![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)



